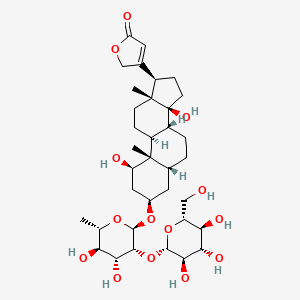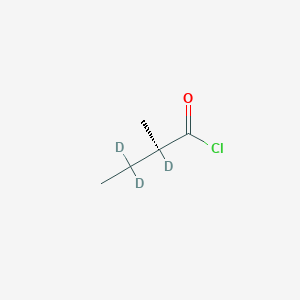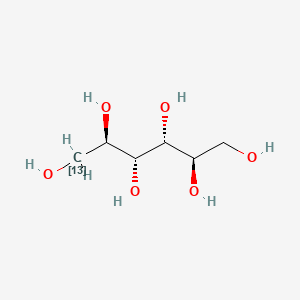![molecular formula C5H10O5 B583934 D-[3-<sup>13</sup>C]核糖 CAS No. 211947-12-5](/img/structure/B583934.png)
D-[3-13C]核糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of D-[3-13C]Ribose involves the use of 13C metabolic flux analysis (13C-MFA), which is the predominant technique used for determining intracellular fluxes . The protocol involves growing microbes in parallel cultures with 13C-labeled glucose tracers, followed by gas chromatography–mass spectrometry (GC–MS) measurements of isotopic labeling of protein-bound amino acids, glycogen-bound glucose, and RNA-bound ribose .Molecular Structure Analysis
D-[3-13C]Ribose has a molecular formula of C5H10O5 . It is a 5-carbon sugar molecule, also known as D-furanose . The structure of D-ribose can be represented in both acyclic and cyclic forms .Physical and Chemical Properties Analysis
D-[3-13C]Ribose is a 5-carbon sugar molecule with a molecular weight of 151.12 g/mol . It has a topological polar surface area of 90.2 Ų and a complexity of 117 . It is also highly water-soluble .科学研究应用
- D-核糖的作用: D-核糖 (DR) 在临床前和临床研究中显示出通过再生心肌 ATP 水平的潜力。 它改善心肌缺血后的舒张功能。研究人员认为,解决心肌细胞能量缺乏可能是潜在的解决方案 .
- ATP 生成: D-核糖作为磷酸核糖焦磷酸 (PRPP) 形成的底物,是从头合成 ATP 的前体。因此,D-核糖可以帮助生成 ATP 来满足 CHF 期间机体的需求 .
- 管理: D-核糖补充剂可能通过支持心肌能量水平在 CHF 的管理中发挥作用 .
- 视觉和 SERS 评估: 研究人员开发了一种使用 β-环糊精包覆的 Ag 纳米粒子简单识别核糖手性的方法。D-/L-核糖可以通过视觉或表面增强拉曼光谱 (SERS) 来识别 .
心血管疾病
慢性疲劳综合征和纤维肌痛
充血性心力衰竭 (CHF)
手性识别
作用机制
Target of Action
D-[3-13C]Ribose, a naturally occurring pentose monosaccharide, primarily targets central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid cycle (TCA cycle) . It increases the abundance of NADH, polarizes the electron transport chain (ETC), and elevates the proton motive force (PMF) of cells .
Mode of Action
D-[3-13C]Ribose interacts with its targets by activating central carbon metabolism. This activation leads to an increase in the abundance of NADH, polarization of the ETC, elevation of the PMF of cells, and induction of drug uptake and cell death .
Biochemical Pathways
D-[3-13C]Ribose is involved in several biochemical pathways. It activates glycolysis, the PPP, and the TCA cycle . It also contributes to the production of ATP through the nonoxidative phase of the PPP . Ribokinase catalyzes the conversion of D-ribose to D-ribose 5-phosphate, which then joins the PPP to produce ATP .
Pharmacokinetics
The pharmacokinetics of D-[3-13C]Ribose have been studied in healthy rabbits. It was found that D-ribose follows a dose-dependent kinetic profile. With doubling the IV dose, the area under the curve (AUC) was significantly increased by threefold, while the total clearance decreased by 44%. The half-life was 1.7-fold longer at the higher dose .
Result of Action
The action of D-[3-13C]Ribose results in increased ATP production, thereby enhancing cellular energy. This is particularly beneficial in conditions of tissue ischemia, such as myocardial ischemia . Recent studies have suggested a potential link between d-ribose metabolic disturbances and type 2 diabetes mellitus (t2dm) along with its associated complications .
Action Environment
The action, efficacy, and stability of D-[3-13C]Ribose can be influenced by various environmental factors. For instance, the metabolic microenvironment of bacteria impacts drug efficacy . Moreover, D-ribose is active in glycation and induces protein aggregation, rapidly producing advanced glycation end products (AGEs) both extracellularly and intracellularly .
未来方向
The future directions of D-[3-13C]Ribose research could involve further understanding of its role in ATP production and energy metabolism . Additionally, the development of novel isotope labeling schemes and the expansion of 13C NMR spin relaxation techniques to the ribose ring could enhance our understanding of RNA function .
生化分析
Biochemical Properties
D-[3-13C]Ribose participates in numerous biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is a key component of RNA, which is involved in protein synthesis .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
属性
IUPAC Name |
(3R,4R,5R)-(413C)oxane-2,3,4,5-tetrol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1/i3+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRBFZHDQGSBBOR-BKHMKNEMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([13C@H]([C@H](C(O1)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Furo[2,3-f][1,2]benzoxazole](/img/structure/B583859.png)

![Naphthalen-1-yl-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B583862.png)
![N-Methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine N-oxide](/img/structure/B583867.png)


